

Navigating AMG 900-Associated Toxicities in Animal Models: A Technical Support Guide

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Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941

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This technical support center provides essential guidance for managing toxicities associated with the pan-Aurora kinase inhibitor, **AMG 900**, in preclinical animal models. This resource offers troubleshooting advice and frequently asked questions to facilitate smoother experimental workflows and ensure the welfare of research animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **AMG 900**?

A1: **AMG 900** is a potent and selective inhibitor of Aurora kinases A, B, and C.^{[1][2]} These kinases are critical for proper cell division (mitosis). By inhibiting these kinases, **AMG 900** disrupts the mitotic process, leading to aborted cell division and subsequent cell death (apoptosis) in rapidly proliferating cells, such as cancer cells.^{[1][2]}

Q2: What are the expected "on-target" toxicities of **AMG 900** in animal models?

A2: Due to its mechanism of action on proliferating cells, the most common "on-target" toxicities affect tissues with high cell turnover. In animal models, these primarily include:

- Hematological Toxicities: Neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets) are the most significant dose-limiting toxicities. This is due to the inhibition of Aurora kinases in hematopoietic progenitor cells in the bone marrow.

- Transient Body Weight Loss: A temporary decrease in body weight is often observed in mice treated with efficacious doses of **AMG 900**.[\[3\]](#)

Q3: How does the mechanism of **AMG 900** lead to hematological toxicity?

A3: Aurora kinases are essential for the proper division of hematopoietic stem and progenitor cells in the bone marrow, which are responsible for producing all blood cells, including neutrophils and platelets. By inhibiting these kinases, **AMG 900** disrupts the production of these crucial immune cells, leading to a temporary decrease in their circulating numbers.

Troubleshooting Guide: Managing Common Toxicities

Issue 1: Severe Neutropenia Observed in a Mouse Xenograft Study

Symptoms:

- Significantly reduced absolute neutrophil count (ANC) in peripheral blood samples.
- Increased susceptibility to infections in the animal colony.

Potential Cause:

- The administered dose of **AMG 900** is causing a high degree of myelosuppression, which is an expected on-target effect.

Troubleshooting Steps:

- Dose Adjustment: Consider reducing the dose of **AMG 900**. Efficacy has been observed at various dose levels, and finding the optimal therapeutic window is key. Preclinical studies have explored doses ranging from 3 mg/kg to 22 mg/kg with different scheduling.[\[1\]](#)[\[4\]](#)
- Supportive Care with G-CSF: The administration of Granulocyte Colony-Stimulating Factor (G-CSF) is the standard approach to mitigate neutropenia. G-CSF stimulates the bone marrow to produce more neutrophils, thereby shortening the duration and severity of neutropenia.

- Prophylactic G-CSF: Administering G-CSF prophylactically can help prevent severe drops in neutrophil counts. A study in mice showed that prophylactic administration of PEGylated-G-CSF (SD/02) shortened the duration of **AMG 900**-induced neutropenia.[3]

Issue 2: Significant Body Weight Loss in Treated Animals

Symptoms:

- A transient loss of body weight between 0-10% is expected at efficacious doses.[3] Weight loss exceeding 15-20% may be a sign of excessive toxicity.

Potential Cause:

- The dose of **AMG 900** may be too high for the specific animal strain or model.
- Gastrointestinal effects, although less commonly reported as a primary toxicity, could contribute to reduced food and water intake.

Troubleshooting Steps:

- Dose and Schedule Evaluation: Re-evaluate the dosing regimen. An intermittent dosing schedule (e.g., twice daily for two consecutive days per week) may be better tolerated than a continuous daily schedule.[1]
- Supportive Care: Ensure easy access to food and water. Consider providing nutritional supplements if necessary.
- Monitor Animal Welfare: Closely monitor the animals for other signs of distress. If significant weight loss persists or is accompanied by other adverse clinical signs, dose reduction or cessation should be considered.

Quantitative Data on AMG 900 Activity and Toxicity

The following tables summarize key quantitative data from preclinical and clinical studies of **AMG 900**.

Table 1: In Vitro and In Vivo Efficacy of **AMG 900**

Parameter	Cell Line/Model	Result
IC50 (Aurora A)	Enzyme Assay	5 nM
IC50 (Aurora B)	Enzyme Assay	4 nM
IC50 (Aurora C)	Enzyme Assay	1 nM
EC50 (Cell Proliferation)	Panel of 26 Tumor Cell Lines	0.7 - 5.3 nM[1]
Tumor Growth Inhibition	HCT116 Xenograft	Significant, dose-dependent inhibition[2]
Effective Dose (Tumor Growth Inhibition of 50-97%)	Various Xenograft Models	3 mg/kg (b.i.d., daily) or 15 mg/kg (b.i.d., 2 days/week)[1][3]
Effective Dose (AML Xenograft)	MOLM-13 Xenograft	12.6 mg/kg (daily for 7 days) or 22 mg/kg (daily for 4 days)[4]

Table 2: Dose-Dependent Inhibition of p-Histone H3 in COLO 205 Xenografts

AMG 900 Dose (mg/kg)	Tissue	p-Histone H3 Inhibition
3.75	Tumor	Dose-dependent[5]
7.5	Tumor	Dose-dependent[5]
15	Tumor	Dose-dependent[5]
3.75	Bone Marrow	Dose-dependent[5]
7.5	Bone Marrow	Dose-dependent[5]
15	Bone Marrow	Dose-dependent[5]
15	Skin	Significant Suppression[5]

Table 3: Dose-Limiting Toxicities of **AMG 900** in a Phase 1 Human Study (for reference)

AMG 900 Dose (mg/day)	G-CSF Support	Dose-Limiting Toxicity (DLT)
24	No	Grade 4 Neutropenia (>7 days)
30	No	Grade 4 Thrombocytopenia (>7 days), Grade 4 Neutropenia (>7 days)
25	No	Maximum Tolerated Dose (MTD)
50	Yes	Grade 4 Thrombocytopenia, Grade 3 Fatigue
40	Yes	Recommended Phase 2 Dose

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in Mice

Objective: To assess the impact of **AMG 900** on peripheral blood counts.

Materials:

- EDTA-coated micro-hematocrit tubes or other anticoagulant-coated tubes for blood collection.
- Automated hematology analyzer.
- Mice undergoing treatment with **AMG 900**.

Procedure:

- Blood Collection: Collect approximately 50-100 μ L of blood via retro-orbital or submandibular bleeding at baseline (before treatment) and at regular intervals during and after treatment (e.g., weekly).
- Complete Blood Count (CBC): Perform a CBC analysis to determine the absolute counts of neutrophils, platelets, lymphocytes, and red blood cells.

- **Data Analysis:** Compare the blood counts of the **AMG 900**-treated groups to the vehicle-treated control group. A significant decrease in neutrophils and platelets is the expected finding.

Protocol 2: Administration of G-CSF for Neutropenia

Objective: To mitigate **AMG 900**-induced neutropenia.

Materials:

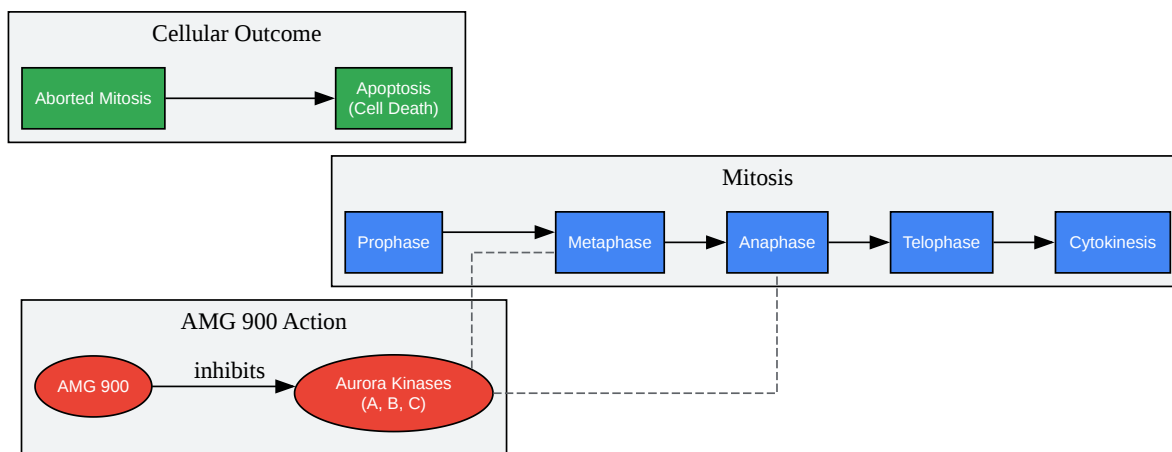
- Recombinant murine G-CSF or PEGylated G-CSF.
- Sterile saline for dilution.
- Syringes and needles for subcutaneous injection.

Procedure:

- **G-CSF Preparation:** Reconstitute and dilute G-CSF according to the manufacturer's instructions. A typical dose for mice is in the range of 100-250 µg/kg.
- **Administration:** Administer G-CSF via subcutaneous injection.
- **Timing:**
 - **Prophylactic:** Begin G-CSF administration 24 hours after the first dose of **AMG 900** and continue as per the study design.
 - **Therapeutic:** Initiate G-CSF administration when neutrophil counts drop below a predetermined threshold.
- **Monitoring:** Continue to monitor neutrophil counts to assess the efficacy of G-CSF treatment.

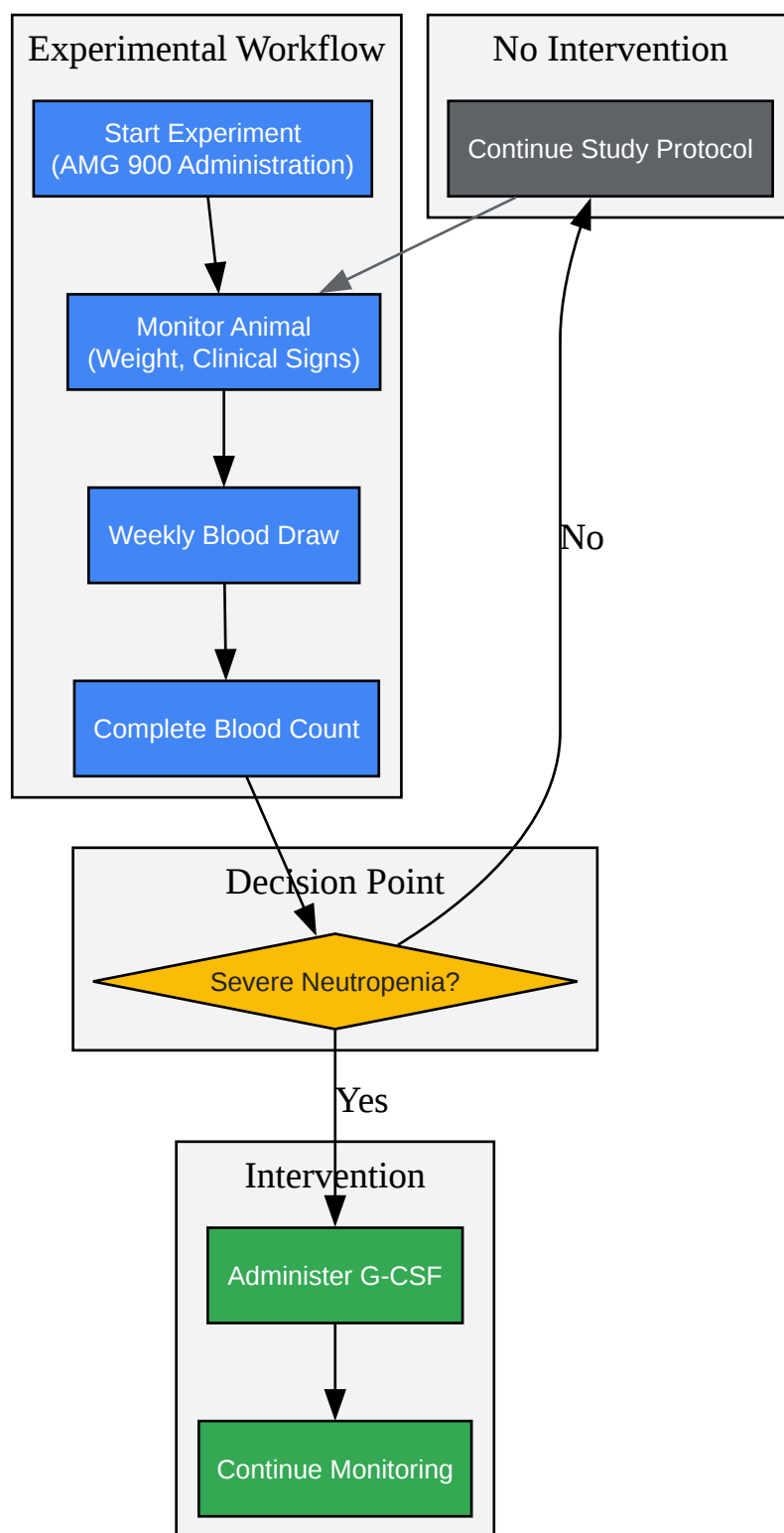
Visualizations

Below are diagrams illustrating key concepts related to **AMG 900**'s mechanism and the management of its toxicity.



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Caption: Mechanism of action of **AMG 900** in inducing apoptosis.



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Caption: Workflow for managing **AMG 900**-induced neutropenia.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
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